molecular formula C15H23N3O B2395303 2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380143-40-6

2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine

Cat. No.: B2395303
CAS No.: 2380143-40-6
M. Wt: 261.369
InChI Key: FQUUGLZKIGSKPO-UHFFFAOYSA-N
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Description

2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is a compound that features a piperidine ring substituted with a cyclobutylmethyl group and an oxy-5-methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a ketone or aldehyde under acidic conditions to form the piperidine ring.

    Substitution with Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the piperidine ring with a cyclobutylmethyl halide in the presence of a base.

    Attachment of the Oxy-5-methylpyrimidine Moiety: The final step involves the reaction of the substituted piperidine with a 5-methylpyrimidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where the cyclobutylmethyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyrimidine moiety are known to interact with various biological pathways, potentially modulating the activity of neurotransmitters or other signaling molecules. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.

    Pyrimidine Derivatives: Compounds like aminopyrimidine and pyrimidopyrimidine are structurally similar and are studied for their pharmacological properties.

Uniqueness

2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is unique due to the combination of the cyclobutylmethyl group and the oxy-5-methylpyrimidine moiety, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

2-[1-(cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12-9-16-15(17-10-12)19-14-5-7-18(8-6-14)11-13-3-2-4-13/h9-10,13-14H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUUGLZKIGSKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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